molecular formula C14H16N2O B13970716 1,4-Benzenediamine, N-(4-methoxyphenyl)-N-methyl-

1,4-Benzenediamine, N-(4-methoxyphenyl)-N-methyl-

Cat. No.: B13970716
M. Wt: 228.29 g/mol
InChI Key: TVQKJOAABHBSPG-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzene ring through a diamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine typically involves the reaction of 4-methoxyaniline with N-methyl-1,4-phenylenediamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of reactants, mixing, heating, and purification. The use of advanced techniques like chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted aromatic amines, and various other functionalized aromatic compounds.

Scientific Research Applications

N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxyphenyl)-N1-methylbenzene-1,3-diamine
  • N1-(4-methoxyphenyl)-N1-methylbenzene-1,2-diamine
  • N1-(4-methoxyphenyl)-N1-ethylbenzene-1,4-diamine

Uniqueness

N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C14H16N2O/c1-16(12-5-3-11(15)4-6-12)13-7-9-14(17-2)10-8-13/h3-10H,15H2,1-2H3

InChI Key

TVQKJOAABHBSPG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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